The synthesis of carbon-14 labeled 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid, specifically (R)-1-[7-(3,5-dichlorophenyl)-5-methyl-6-oxo-5-(4-pyrimidin-5-yl-benzyl)-6,7-dihydro-5H-imidazo[1,2-a]imidazole-3-sulfonyl]piperidin-4-carboxylic acid amide, is achieved through a multi-step process. It begins with a Suzuki reaction between 5-bromopyrimidine and the corresponding boronic acid ester. This reaction is followed by subsequent steps involving the incorporation of a deuterium-labeled isonipecotamide unit. The final product is obtained in a radiochemical yield of 67% and a specific activity of 1.95 GBq/mmol. [ [] ]
The primary application of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid explored in the provided papers is its potential as a lymphocyte function-associated antigen-1 (LFA-1) inhibitor. [ [] ] Synthesized carbon-14 and deuterium labeled versions of this compound are designed to support drug metabolism and pharmacokinetics studies, crucial steps in preclinical drug development. [ [] ] These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: